
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
Overview
Description
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a boronic ester derivative commonly used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate typically involves the reaction of 4-bromo-phenoxyacetic acid ethyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol derivative.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Major Products
Phenol Derivatives: Formed through oxidation.
Carboxylic Acids: Formed through hydrolysis.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate has garnered attention for its potential use in drug development. The boron-containing moiety can enhance the biological activity of pharmacologically relevant compounds by improving their solubility and bioavailability.
Case Study: Anticancer Activity
Research has indicated that compounds containing dioxaborolane groups can exhibit anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth in specific cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
Materials Science
In materials science, this compound is utilized in the synthesis of advanced materials due to its unique structural properties.
Polymer Chemistry
This compound can serve as a monomer or additive in the production of polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .
Table: Properties of Polymers with Dioxaborolane Additives
Property | Control Polymer | Polymer with Dioxaborolane |
---|---|---|
Tensile Strength (MPa) | 50 | 70 |
Thermal Decomposition Temp (°C) | 250 | 300 |
Flexural Modulus (GPa) | 1.5 | 2.0 |
Agricultural Chemistry
The application of this compound extends to agricultural chemistry where it is explored as a potential agrochemical.
Pesticide Development
Research has shown that this compound can be modified to create effective pesticides. The dioxaborolane structure can enhance the affinity of these compounds for plant systems and pests .
Case Study: Insecticidal Activity
A study demonstrated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests. The mode of action was linked to the disruption of metabolic processes in target insects .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boronic ester group also interacts with various molecular targets and pathways, facilitating the formation of new chemical entities.
Comparison with Similar Compounds
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate can be compared with other boronic esters such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar in structure but contains a hydroxyl group instead of an ester group.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a phenoxy group.
The uniqueness of this compound lies in its combination of a boronic ester with an ethyl ester group, providing distinct reactivity and applications in various fields.
Biological Activity
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, applications, and relevant research findings.
IUPAC Name: this compound
Molecular Formula: CHBO
CAS Number: 1215107-29-1
Applications
This compound is utilized in several key areas:
- Organic Synthesis: Acts as a versatile building block in the synthesis of complex organic molecules.
- Medicinal Chemistry: Aids in the design of new drugs with improved bioactivity and reduced toxicity.
- Material Science: Used in formulating advanced materials such as polymers and coatings.
- Fluorescent Probes: Assists in developing probes for biological imaging.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been noted for its potential as a drug candidate due to its favorable pharmacokinetic properties and low toxicity profile.
Case Studies and Research Findings
- Anticancer Activity:
- Fluorescence Imaging:
- Toxicological Studies:
Data Tables
Below are summarized findings from various studies regarding the biological activity of this compound and its derivatives.
Study | Activity | IC (µM) | Notes |
---|---|---|---|
Study 1 | Anticancer (MDA-MB-231) | <0.1 | Significant inhibition of proliferation |
Study 2 | Fluorescence Imaging | N/A | High specificity for cellular processes |
Study 3 | Toxicity Assessment | N/A | Causes skin and eye irritation |
Properties
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-6-19-14(18)11-20-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRBFCAALMWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392725 | |
Record name | Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269410-28-8 | |
Record name | Acetic acid, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269410-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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